
(4-Hydroxy-3-methoxyphenyl)boronic acid
Overview
Description
(4-Hydroxy-3-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, along with a boronic acid (-B(OH)₂) functional group. Its molecular formula is C₇H₉BO₄, and it is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks . Boronic acids are valued in medicinal chemistry for their ability to form reversible covalent bonds with diols, enabling applications in enzyme inhibition, drug delivery, and biosensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid typically involves the reaction of vanillin with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
(4-Hydroxy-3-methoxyphenyl)boronic acid has been investigated for its potential as an anticancer agent. It is utilized in the synthesis of various derivatives that inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds derived from this boronic acid have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating low nanomolar IC50 values against these cells .
Case Study: Inhibition of Tubulin Polymerization
A study synthesized a series of 6-aryl-3-aroyl-indole analogues incorporating this compound. These analogues exhibited significant inhibition of tubulin polymerization and were effective against various human cancer cell lines, indicating their potential as vascular disrupting agents .
Synthesis of Bioactive Compounds
Suzuki-Miyaura Cross-Coupling Reactions
this compound is widely used as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of complex organic molecules .
Example: Ethylidenedihydroindolones
The compound has been employed to prepare ethylidenedihydroindolones, which are potential neoplastic agents. This application highlights its role in developing new therapeutic agents by modifying existing chemical frameworks .
Development of Drug Delivery Systems
Selective Drug Delivery to Cancer Cells
Boronic acids, including this compound, can form reversible covalent bonds with diols present on the surface of cancer cells. This property enhances the selectivity and efficacy of drug delivery systems targeting cancer cells .
Case Study: Camptothecin Delivery
In one study, a camptothecin derivative was modified using boronic acid to improve its selectivity towards cancer cells. The boronic acid facilitated the selective release of the drug within cancerous tissues, demonstrating the compound's utility in targeted therapy .
Structural Optimization in Drug Design
Enhancing Bioavailability
Research has shown that substituting certain functional groups in drugs with boronic acids can significantly enhance their bioavailability by reducing first-pass metabolism. For example, replacing the hydroxyl group in fulvestrant with a boronic acid moiety improved its pharmacokinetic profile while maintaining its therapeutic efficacy against estrogen receptor-positive breast cancer .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid moiety interacts with active site residues, leading to the inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Physicochemical Properties
The substituents on the phenyl ring critically influence the electronic properties, solubility, and reactivity of boronic acids. Below is a comparative analysis of key compounds:
*Estimated pKa ranges based on structural analogs and substituent effects .
†Predicted lower pKa due to electron-withdrawing -OH group enhancing acidity compared to 4-methoxy derivatives.
‡Hydroxy groups improve water solubility relative to purely lipophilic analogs .
Key Observations:
- pKa Modulation : The hydroxyl group in this compound lowers its pKa compared to 4-Methoxyphenylboronic acid, making it more reactive at physiological pH (~7.4) .
- Solubility: The presence of polar -OH groups enhances water solubility compared to non-hydroxylated analogs like phenanthren-9-yl boronic acid, which precipitates in culture media .
Biological Activity
(4-Hydroxy-3-methoxyphenyl)boronic acid, with the chemical formula CHBO and CAS number 182344-21-4, is a boronic acid derivative that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Property | Value |
---|---|
Molecular Weight (MW) | 167.96 g/mol |
Boiling Point | Not specified |
Solubility | High in polar solvents |
Log P (octanol-water) | 0.0 to -1.22 |
H-bond Donors | 3 |
H-bond Acceptors | 4 |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Tubulin Polymerization : Similar to other boronic acids, this compound may inhibit tubulin polymerization, which is crucial for cell division. This property positions it as a potential anticancer agent by disrupting the mitotic spindle formation during cell division .
- Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .
- Antimicrobial Activity : The compound has shown promise as an antibacterial agent against resistant strains by targeting β-lactamases, enzymes that confer resistance to β-lactam antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo models:
- Cell Line Studies : In MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant antiproliferative effects with IC values in the low nanomolar range. It was observed to cause G2/M phase arrest, indicating its effectiveness in halting cell cycle progression .
- Mechanistic Insights : The compound's ability to disrupt microtubule dynamics has been linked to its structural properties, allowing it to bind effectively to tubulin .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various strains:
- Resistance Inhibition : It has shown effectiveness against strains producing class C β-lactamases, with inhibitory constants (K) in the low micromolar range, suggesting a strong binding affinity .
Case Studies
- In Vivo Efficacy : A study involving BALB/c mice treated with this compound demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .
- Pharmacokinetics : Following oral administration in animal models, the compound exhibited rapid absorption and distribution across various tissues, including the liver and kidneys, with peak plasma concentrations reached within 15 minutes .
Q & A
Basic Research Questions
Q. What are the primary biomedical sensing applications of (4-Hydroxy-3-methoxyphenyl)boronic acid, and how do its interactions with diols enable these applications?
Boronic acids, including this compound, bind reversibly with diols (e.g., sugars) via esterification, forming cyclic complexes. This property is exploited in glucose-responsive polymers for continuous glucose monitoring. For example, polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility changes in response to glucose concentration, enabling sensor design . Analytical methods like fluorescence quenching or surface plasmon resonance (SPR) are used to quantify binding events .
Q. Which analytical techniques are recommended for detecting boronic acid impurities in pharmaceutical compounds?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for underivatized boronic acid impurity detection. Key parameters include optimizing ionization conditions (e.g., ESI±) and validating limits of detection (LOD < 0.1 ppm) as per ICH guidelines. This approach reduces sample preparation time compared to derivatization methods .
Q. How does structural modification of boronic acids influence their binding affinity with glycoproteins?
Substituents like hydroxyl or methoxy groups on the phenyl ring enhance diol-binding affinity by stabilizing the tetrahedral boronate-diol complex. For example, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) surfaces show selective glycoprotein binding, but non-specific interactions (e.g., electrostatic) require buffer optimization (e.g., high-salt buffers) to improve specificity .
Q. What role do boronic acids play in proteasome inhibitors, and why are they preferred over aldehydes?
Boronic acids (e.g., bortezomib) form stable tetrahedral intermediates with proteasome active sites, increasing inhibitory potency by 100–1,000-fold compared to aldehyde-based inhibitors. This is due to stronger covalent interactions with catalytic threonine residues .
Advanced Research Questions
Q. How can researchers design glucose-responsive polymers using this compound, and what factors govern crosslinking efficiency?
Glucose-responsive polymers are synthesized by copolymerizing boronic acid monomers with acrylamide derivatives. Crosslinking via boroxine (B₃O₃) rings occurs under acidic/neutral conditions, while glucose disrupts these linkages, altering solubility. Key design considerations include:
- pH sensitivity : Optimal crosslinking occurs at pH ≤ 7.4.
- Diol concentration : Higher glucose levels reduce crosslinking density.
- Polymer backbone flexibility : Adjusting monomer ratios tunes responsiveness .
Q. What methodologies determine the kinetic parameters of boronic acid-diol binding, and how do kon values correlate with binding affinities?
Stopped-flow fluorescence spectroscopy is used to measure binding kinetics. For example, kon values for 8-isoquinolinylboronic acid with D-fructose (4.2 × 10³ M⁻¹s⁻¹) exceed those with D-glucose (1.1 × 10³ M⁻¹s⁻¹), correlating with thermodynamic binding constants (Kfructose > Kglucose). This indicates kon is the primary determinant of affinity .
Q. How can non-specific interactions in boronic acid-based glycoprotein capture systems be mitigated?
Secondary interactions (e.g., hydrophobic or ionic) reduce selectivity. Strategies include:
- Buffer optimization : Adding 150 mM NaCl reduces electrostatic interference.
- Surface engineering : Incorporating hydrophilic spacers (e.g., carboxymethyl dextran) minimizes hydrophobic binding .
Q. What synthetic challenges arise in producing boronic acid-containing drugs, and how are prodrug strategies employed?
Boronic acids are prone to dehydration/trimerization during synthesis, complicating purification. Prodrugs (e.g., boronic esters) are synthesized first and hydrolyzed in vivo. For example, peptide boronic acids are stabilized via esterification with pinacol, improving stability during multi-step synthesis .
Q. How does thermal stability analysis inform the selection of boronic acids for flame-retardant applications?
Thermogravimetric analysis (TGA) reveals degradation pathways. Boronic acids with electron-withdrawing groups (e.g., pyrene-1-boronic acid) exhibit stability up to 600°C due to resonance stabilization. Structural rules include:
- Aromatic substitution : Meta-substituted derivatives show higher stability.
- Functional groups : Hydroxyl groups reduce stability via self-condensation .
Q. How can MALDI-MS be optimized for sequencing peptide boronic acids despite boroxine formation?
Derivatization with diols (e.g., 2,3-butanedione) forms cyclic boronic esters, preventing dehydration. Key parameters:
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBWSFTHSYXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468512 | |
Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-21-4 | |
Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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